1-Cbz-Amino-2-methylaminoethane hydrochloride 1-Cbz-Amino-2-methylaminoethane hydrochloride
Brand Name: Vulcanchem
CAS No.: 277328-34-4
VCID: VC7111711
InChI: InChI=1S/C11H16N2O2.ClH/c1-12-7-8-13-11(14)15-9-10-5-3-2-4-6-10;/h2-6,12H,7-9H2,1H3,(H,13,14);1H
SMILES: CNCCNC(=O)OCC1=CC=CC=C1.Cl
Molecular Formula: C11H17ClN2O2
Molecular Weight: 244.72

1-Cbz-Amino-2-methylaminoethane hydrochloride

CAS No.: 277328-34-4

Cat. No.: VC7111711

Molecular Formula: C11H17ClN2O2

Molecular Weight: 244.72

* For research use only. Not for human or veterinary use.

1-Cbz-Amino-2-methylaminoethane hydrochloride - 277328-34-4

Specification

CAS No. 277328-34-4
Molecular Formula C11H17ClN2O2
Molecular Weight 244.72
IUPAC Name benzyl N-[2-(methylamino)ethyl]carbamate;hydrochloride
Standard InChI InChI=1S/C11H16N2O2.ClH/c1-12-7-8-13-11(14)15-9-10-5-3-2-4-6-10;/h2-6,12H,7-9H2,1H3,(H,13,14);1H
Standard InChI Key OCADBAIAKGMWBO-UHFFFAOYSA-N
SMILES CNCCNC(=O)OCC1=CC=CC=C1.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Formula

1-Cbz-Amino-2-methylaminoethane hydrochloride is defined by the molecular formula C11H17ClN2O2\text{C}_{11}\text{H}_{17}\text{ClN}_2\text{O}_2, with a molecular weight of 244.718 g/mol . The compound consists of a benzyl carbamate (Cbz) group attached to a 2-methylaminoethane backbone, which is protonated as a hydrochloride salt to enhance stability and solubility. Key physicochemical parameters include a topological polar surface area (PSA) of 50.36 Ų and a partition coefficient (LogP) of 2.716, indicating moderate hydrophobicity .

Structural Comparison with Analogues

The compound’s carbamate protection distinguishes it from simpler amines like 2-methylaminoethanol (C3H9NO\text{C}_3\text{H}_9\text{NO}) or unprotected diamines such as 1-amino-2-methylaminoethane (C3H10N2\text{C}_3\text{H}_{10}\text{N}_2) . Table 1 highlights structural differences among related compounds:

CompoundMolecular FormulaKey Features
1-Cbz-Amino-2-methylaminoethane HClC11H17ClN2O2\text{C}_{11}\text{H}_{17}\text{ClN}_2\text{O}_2Carbamate-protected amine; hydrochloride salt for improved solubility .
Benzyl 2-(methylamino)ethylcarbamateC11H15N2O2\text{C}_{11}\text{H}_{15}\text{N}_2\text{O}_2Lacks hydrochloride; neutral form with reduced aqueous stability .
N-Boc-2-methylaminoethanolC9H19N3O2\text{C}_9\text{H}_{19}\text{N}_3\text{O}_2tert-Butoxycarbonyl (Boc) protection instead of Cbz .
SupplierPurityQuantityPrice (USD)
AK Scientific97%1 g968
Ambeed97%100 mg69
Acrotein97%1 g174.17

Major suppliers include Alchem Pharmtech, Dayang Chem, and GIHI Chemicals, reflecting its demand in academic and industrial research .

Applications in Research and Development

Pharmaceutical Intermediate

The Cbz group serves as a temporary protecting group for amines during peptide synthesis, enabling selective deprotection under mild hydrogenolysis conditions . This property is critical in constructing complex molecules like protease inhibitors or receptor antagonists.

Material Science

The compound’s amine functionality facilitates covalent bonding with polymers or surfaces, making it valuable in functionalizing nanoparticles or chromatographic resins .

Regulatory and Trade Considerations

Classified under HS Code 2921290000, the compound falls under "acyclic polyamines and derivatives" with a 6.5% Most Favored Nation (MFN) tariff . Exporters must comply with Good Manufacturing Practices (GMP) for pharmaceutical-grade batches, though no stringent supervision conditions apply .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator